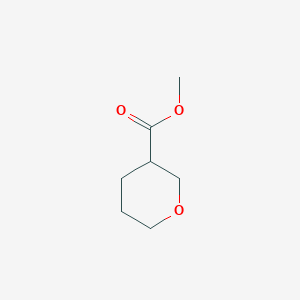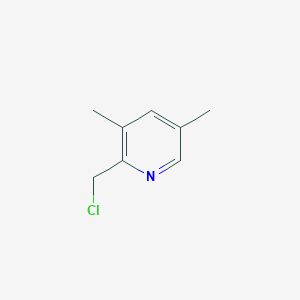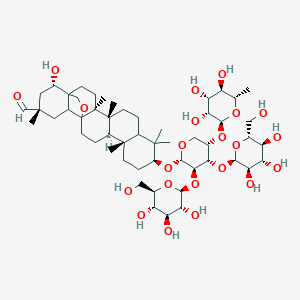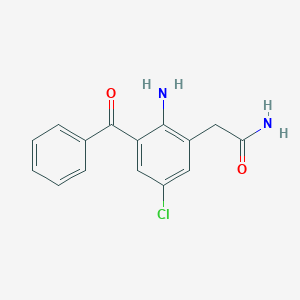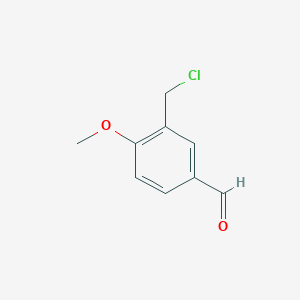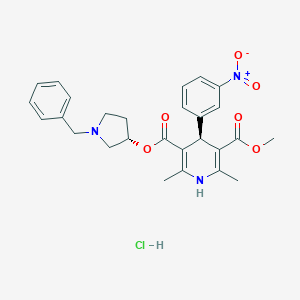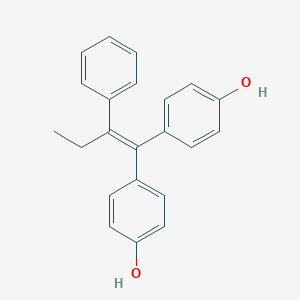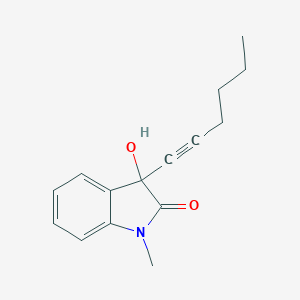
1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone
Übersicht
Beschreibung
1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone, also known as C16, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone involves the inhibition of various signaling pathways involved in cell proliferation and survival. Studies have shown that 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone inhibits the activation of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone has been shown to inhibit the activation of NF-κB, a transcription factor that regulates inflammation and cell survival.
Biochemische Und Physiologische Effekte
1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of oxidative stress. Studies have shown that 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. Additionally, 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone has been shown to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. Furthermore, 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone has been shown to modulate oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and specificity for certain signaling pathways. However, there are also limitations to its use, including its low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone, including the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone in combination with other compounds or therapies may enhance its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone involves a multi-step process that includes the use of various reagents and catalysts. The initial step involves the reaction of 2-nitrobenzaldehyde with acetone to form 2-nitro-1-phenylethanol. This is followed by the reduction of the nitro group to an amino group using sodium borohydride. The final step involves the condensation of the amino group with 1-hexyne and subsequent cyclization to form 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone has been studied for its potential applications in various scientific research areas, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone has anti-tumor effects on various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
3-hex-1-ynyl-3-hydroxy-1-methylindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-4-5-8-11-15(18)12-9-6-7-10-13(12)16(2)14(15)17/h6-7,9-10,18H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVRJMDLPUVFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1(C2=CC=CC=C2N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933801 | |
| Record name | 3-(Hex-1-yn-1-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone | |
CAS RN |
149916-73-4 | |
| Record name | 1-Methyl-3-(1-hexynyl)-3-hydroxy-2-indolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149916734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Hex-1-yn-1-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




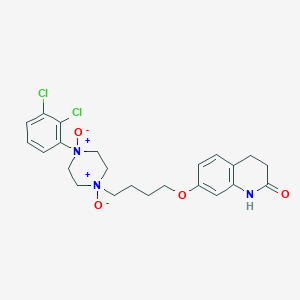

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)
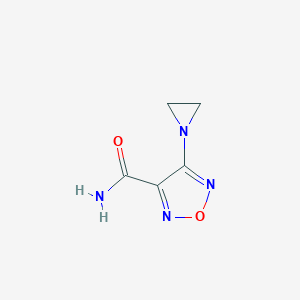
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)
